![molecular formula C13H14N2 B1674462 拉尼西明 CAS No. 153322-05-5](/img/structure/B1674462.png)
拉尼西明
描述
Synthesis Analysis
Lanicemine has been synthesized from ®-1-phenyl-2-(pyridin-2-yl)ethanol . Different ketoreductases (KREDs) have been used to promote a highly selective reduction of several 1-aryl-2-(azaaryl)ethanones (azaaryl = pyridinyl, quinolin-2-yl), the corresponding secondary alcohols being obtained with very high yields and enantiomeric excesses (ee > 99%) .Molecular Structure Analysis
The molecular formula of Lanicemine is C13H14N2 . The IUPAC name is (1S)-1-Phenyl-2-pyridin-2-ylethanamine . The molecular weight is 198.26 g/mol .Chemical Reactions Analysis
The pharmacokinetics of lanicemine following intravenous infusion was best described by a two-compartment model with zero-order input and first-order elimination .Physical And Chemical Properties Analysis
The molecular weight of Lanicemine is 198.26 g/mol . The molecular formula is C13H14N2 .科学研究应用
重度抑郁症(MDD)的治疗
拉尼西明,一种非迷幻的氯胺酮类似物,已被研究用于治疗重度抑郁症(MDD)。 然而,它在 II 期临床研究中未能可靠地重现氯胺酮的快速、有效的抗抑郁作用 .
迷幻研究
由于其在治疗创伤后应激障碍、物质滥用障碍和难治性抑郁症方面的潜在治疗应用,人们对拉尼西明等迷幻化合物重新产生了兴趣 .
神经退行性疾病
人们正在探索包括拉尼西明在内的迷幻化合物在治疗帕金森病和阿尔茨海默病等神经退行性疾病方面的潜在用途 .
脑损伤
正在进行研究以调查拉尼西明等迷幻化合物在治疗脑损伤(如中风和外伤性脑损伤)方面的潜力 .
肠脑轴功能障碍
拉尼西明正在被研究,因为它有可能治疗与精神疾病(如广泛性焦虑症和重度抑郁症)相关的肠脑轴功能障碍 .
增强抗抑郁活性
一项研究发现,联用金丝桃素和拉尼西明在未经治疗的小鼠和慢性皮质酮治疗的小鼠中均产生了持久抗抑郁样作用。 这种组合还增强了前额叶皮层中突触素 I、GluA1 亚基和脑源性神经营养因子 (BDNF) 蛋白的表达 .
作用机制
Target of Action
Lanicemine, also known as AZD6765, primarily targets the N-methyl-D-aspartate (NMDA) receptors . These receptors play a crucial role in the central nervous system, particularly in controlling synaptic plasticity and memory function.
Mode of Action
Lanicemine is a low-trapping NMDA receptor antagonist . It differs from other NMDA receptor antagonists like ketamine in its interaction with the receptor. While ketamine is a high-trapping antagonist, lanicemine is a low-trapping antagonist, which means it leaves the receptor channel more quickly . This property allows lanicemine to show similar rapid-acting antidepressant effects to ketamine in clinical trials but with little or no psychotomimetic side effects .
Biochemical Pathways
It’s known that nmda receptor antagonists can induce rapid and sustained antidepressant-like activity in rodents through a molecular mechanism of action that involves the activation ofCa2+ dependent signaling pathways .
Result of Action
The primary result of lanicemine’s action is its antidepressant effects . In both naïve and chronic corticosterone-treated mice, lanicemine has been observed to evoke long-lasting antidepressant-like effects . It also enhances the expression of the synapsin I, GluA1 subunit, and brain-derived neurotrophic factor (BDNF) proteins in the frontal cortex .
Action Environment
The environment can significantly influence the action, efficacy, and stability of lanicemine. For instance, chronic stress or nutritional deficits in dietary zinc intake may be risk factors for developing major depressive disorder (MDD), and these factors can potentially influence the effectiveness of lanicemine .
安全和危害
未来方向
属性
IUPAC Name |
(1S)-1-phenyl-2-pyridin-2-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUQWDCOOWEXRY-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC2=CC=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870011 | |
Record name | Lanicemine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
153322-05-5 | |
Record name | Lanicemine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153322-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lanicemine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153322055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lanicemine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11889 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lanicemine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LANICEMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TMU325RK3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Lanicemine acts as a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker. [, , , , ] Unlike other NMDA antagonists like ketamine, lanicemine exhibits rapid dissociation from the receptor once the channel is closed. [, ] This unique "low-trapping" characteristic is thought to contribute to its sustained antidepressant efficacy with reduced psychotomimetic adverse effects compared to ketamine. [, ] While the precise downstream mechanisms underlying its antidepressant effects remain elusive, studies point towards lanicemine's influence on glutamatergic neurotransmission, potentially promoting synaptic plasticity and enhancing neurotrophic factors like BDNF in brain regions implicated in mood regulation. [, , , ]
ANone: While the provided research articles focus on the pharmacological aspects of lanicemine, they do not delve into its detailed structural characterization, including spectroscopic data. To obtain comprehensive information regarding its molecular formula, weight, and spectroscopic properties, it would be necessary to consult resources like chemical databases (e.g., PubChem, ChemSpider) or review its chemical synthesis literature.
A: Computational approaches, including ligand-protein docking and molecular dynamics simulations, have been employed to investigate the binding affinity and mechanisms of lanicemine and other potential antidepressants targeting human NMDA receptors. [] These simulations allow researchers to predict the binding modes, estimate binding affinities, and identify critical binding-site residues. Such computational studies contribute to a deeper understanding of the structure-activity relationship and guide the development of novel NMDA receptor modulators with improved pharmacological profiles.
A: Lanicemine exhibits favorable pharmacokinetic properties, including a moderate plasma clearance (8.3 L/h) and a half-life of 16 hours, classifying it as a low-clearance compound. [] Following intravenous administration, lanicemine is primarily metabolized in the liver, with its major metabolite being an O-glucuronide conjugate (M1). [] Both the unchanged drug and metabolites are predominantly eliminated through urinary excretion. [] Pharmacodynamically, lanicemine acts as a low-trapping NMDA receptor channel blocker, a characteristic thought to contribute to its sustained antidepressant efficacy and a potentially more favorable side effect profile compared to other NMDA antagonists like ketamine. [, , , , , ]
A: Preclinical studies in rodent models of depression, such as the forced swim test and tail suspension test, have demonstrated the antidepressant-like effects of lanicemine. [, ] These effects are associated with increased expression of synaptic proteins like synapsin I and GluA1, and neurotrophic factors like BDNF. [] Clinical trials have explored lanicemine as an adjunctive treatment for major depressive disorder (MDD) in patients with inadequate response to antidepressants. [, , , ] While three out of four clinical trials demonstrated the antidepressant efficacy of lanicemine, further research is necessary to fully elucidate its clinical utility and long-term effects. [, , ]
ANone: The provided research articles primarily focus on the initial efficacy and pharmacodynamic properties of lanicemine, without delving into the development of resistance or cross-resistance mechanisms. Investigating the potential for treatment resistance with prolonged lanicemine use, especially in comparison to other NMDA receptor antagonists or different classes of antidepressants, requires further research.
A: Research suggests that electroencephalographic (EEG) measures, particularly gamma band power, might serve as potential biomarkers for monitoring the pharmacodynamic effects of NMDA receptor antagonists, including lanicemine. [, ] Further investigation into neuroimaging biomarkers and other potential peripheral biomarkers (e.g., inflammatory markers, neurotrophic factors) could provide valuable insights into individual treatment response and optimize therapeutic strategies.
A: While specific analytical methods are not extensively detailed in the provided research, liquid chromatography coupled with mass spectrometry (LC-MS) is frequently employed for the quantification of lanicemine and its metabolites in biological matrices. [] This technique allows for sensitive and specific measurements of drug concentrations, enabling researchers to assess its pharmacokinetic properties.
A: Lanicemine's development can be traced back to the search for novel antidepressants with rapid and sustained efficacy, driven by the limitations of traditional therapies. The discovery of ketamine's rapid antidepressant effects sparked interest in NMDA receptor antagonists as potential therapeutic targets for treatment-resistant depression. Lanicemine, characterized by its low-trapping properties at the NMDA receptor, emerged as a promising candidate with a potentially improved safety and tolerability profile. [, , ] While clinical trials exploring its efficacy in MDD have yielded mixed results, its unique pharmacodynamic properties continue to fuel research into its therapeutic potential for various neurological and psychiatric disorders.
A: Lanicemine's research and development represent a convergence of expertise from various scientific disciplines, including pharmacology, medicinal chemistry, neuroscience, psychiatry, and clinical pharmacology. [, , ] The integration of knowledge and techniques from these diverse fields is crucial for characterizing lanicemine's mechanism of action, optimizing its pharmacokinetic properties, evaluating its efficacy in preclinical models and clinical trials, and ultimately translating scientific findings into potential therapeutic applications. Continuous collaboration and knowledge exchange across these disciplines remain essential for driving further advancements in the field and unlocking the full therapeutic potential of lanicemine.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。